molecular formula C28H30BrNO6 B5197741 2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5197741
M. Wt: 556.4 g/mol
InChI Key: RKNJSWMVVBCSJN-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • A 2-methoxyethyl ester group at position 2.
  • A 3-bromo-5-ethoxy-4-hydroxyphenyl substituent at position 3.
  • A phenyl group at position 5. This structure places it within a broader class of 1,4-dihydropyridine derivatives, which are noted for diverse biological activities, including calcium channel modulation and antimicrobial properties .

Properties

IUPAC Name

2-methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30BrNO6/c1-4-35-23-15-19(12-20(29)27(23)32)25-24(28(33)36-11-10-34-3)16(2)30-21-13-18(14-22(31)26(21)25)17-8-6-5-7-9-17/h5-9,12,15,18,25,30,32H,4,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNJSWMVVBCSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCOC)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of various substituents through reactions such as bromination, ethoxylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues lie in:

Ester Group Modifications :

  • The target compound’s 2-methoxyethyl ester contrasts with methyl (e.g., ), ethyl (), or benzyl () esters. Longer ester chains (e.g., ethoxyethyl in ) may enhance lipophilicity, influencing bioavailability .

Aromatic Substituents: The 3-bromo-5-ethoxy-4-hydroxyphenyl group in the target compound is distinct from analogues with 4-methoxyphenyl (), 3-hydroxyphenyl (), or 5-bromo-2-hydroxyphenyl ().

Positional Isomerism :

  • ’s 5-bromo-2-hydroxyphenyl group vs. the target’s 3-bromo-4-hydroxy substitution highlights how halogen and hydroxyl positioning affects steric and electronic properties .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The target compound’s hydroxyl and carbonyl groups likely participate in hydrogen bonding, similar to analogues like Ethyl 4-(3-hydroxyphenyl)-... (), which form N–H···O bonds critical for crystal packing .
  • Ring Puckering: Hexahydroquinoline derivatives exhibit nonplanar conformations. For example, Methyl 4-(4-methoxyphenyl)-... () has a monoclinic crystal system (β = 98.39°), suggesting puckering influenced by substituents .

Data Table: Key Analogues and Properties

Compound Name (Example) Ester Group Substituents (Position 4/7) Molecular Weight Notable Properties References
Target Compound 2-Methoxyethyl 3-Br,5-OEt,4-OH (4); Ph (7) ~607.4* High lipophilicity, potential H-bonding
Benzyl 4-(3-Bromo-5-ethoxy-4-OH-Ph)-... Benzyl 3-Br,5-OEt,4-OH (4); Ph (7) ~641.4 Increased steric bulk
Methyl 4-(4-MeO-Ph)-2-Me-5-oxo-... Methyl 4-MeO (4); – (7) 327.37 Calcium modulation
Ethyl 4-(3-OH-Ph)-2-Me-5-oxo-7-Ph-... Ethyl 3-OH (4); Ph (7) 403.47 Antibacterial activity
Ethyl 4-(5-Br-2-OH-Ph)-2,7,7-trimethyl-... Ethyl 5-Br,2-OH (4); – (7) 465.3 Bromine-enhanced bioactivity

*Calculated from molecular formula (C₂₇H₂₉BrN₂O₆).

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